molecular formula C9H12FN3O B2763435 5-Fluoro-2-methoxy-4-(pyrrolidin-1-yl)pyrimidine CAS No. 2034367-56-9

5-Fluoro-2-methoxy-4-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B2763435
CAS No.: 2034367-56-9
M. Wt: 197.213
InChI Key: RAYXGHFORRXELD-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxy-4-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a fluorine atom, a methoxy group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methoxy-4-(pyrrolidin-1-yl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.

    Introduction of Substituents: The fluorine atom and methoxy group can be introduced through nucleophilic substitution reactions. For example, fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be attached via nucleophilic substitution or addition reactions, using pyrrolidine or its derivatives as nucleophiles.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methoxy-4-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom and methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.

Scientific Research Applications

5-Fluoro-2-methoxy-4-(pyrrolidin-1-yl)pyrimidine has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, infectious diseases, and neurological disorders.

    Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

    Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other bioactive compounds.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-methoxy-4-(1H-pyrrol-1-yl)pyrimidine
  • 5-Fluoro-2-methoxy-4-(piperidin-1-yl)pyrimidine
  • 5-Fluoro-2-methoxy-4-(morpholin-1-yl)pyrimidine

Uniqueness

5-Fluoro-2-methoxy-4-(pyrrolidin-1-yl)pyrimidine is unique due to the presence of the pyrrolidine ring, which can influence its pharmacokinetic properties and biological activity. The combination of the fluorine atom and methoxy group also contributes to its distinct chemical and biological characteristics, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-fluoro-2-methoxy-4-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3O/c1-14-9-11-6-7(10)8(12-9)13-4-2-3-5-13/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYXGHFORRXELD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=N1)N2CCCC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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